3-methoxy-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-methoxy-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3S/c1-13-21-16(12-17(22-13)23-10-4-7-19-23)18-8-9-20-27(24,25)15-6-3-5-14(11-15)26-2/h3-7,10-12,20H,8-9H2,1-2H3,(H,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZRWASAEAIMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NCCNS(=O)(=O)C3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-methoxy-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system. The inhibition of AchE can lead to increased levels of acetylcholine, which may result in enhanced neurotransmission and potential therapeutic effects for neurodegenerative diseases.
Cellular Effects
This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, which play crucial roles in regulating cellular functions. Additionally, it has been reported to affect the expression of genes involved in oxidative stress response, apoptosis, and cell proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can form hydrogen bonds and hydrophobic interactions with the active sites of target enzymes, leading to their inhibition or activation. For example, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby increasing acetylcholine levels in the nervous system.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects on cellular function and overall health. At higher doses, it may cause toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes involved in oxidative stress response, such as superoxide dismutase and catalase, thereby modulating the levels of reactive oxygen species (ROS) and other metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on cellular processes and functions.
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties :
- Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity. For instance, benzenesulfonamide derivatives have been shown to inhibit various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa . The sulfonamide group is known for its role in inhibiting bacterial folate synthesis, which could be a mechanism of action for this compound as well.
-
Anticancer Potential :
- The incorporation of pyrazole and pyrimidine rings in drug design has been linked to anticancer activity. Compounds like 3-methoxy-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide could potentially inhibit tumor growth by interfering with cellular pathways involved in cancer progression . Research into similar derivatives has shown promising results in preclinical models.
- Enzyme Inhibition :
Case Studies
Several studies have investigated compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from Evidence
Three compounds from the evidence share key structural similarities with the target molecule, differing primarily in substituents on the benzene ring and pyrimidine/pyrazole moieties.
2-Chloro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
- Key Differences: The benzene ring is substituted with a 2-chloro group instead of 3-methoxy.
- Data: No experimental data (e.g., melting point, bioactivity) are provided in the evidence .
N-(2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide
- Key Differences :
- The pyrazole substituent on the pyrimidine core is 3,5-dimethyl-1H-pyrazol-1-yl , introducing steric bulk.
- The benzene ring has 4-methoxy, 2,3-dimethyl groups, increasing hydrophobicity compared to the target’s single 3-methoxy substitution.
- Data: Molecular Formula: C₂₀H₂₆N₆O₃S Molecular Weight: 430.5 No melting point or solubility data reported .
4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine
- Key Differences :
- The pyrimidine core is substituted with a difluoromethyl group and an ethylsulfonyl group.
- The absence of a benzenesulfonamide moiety distinguishes this compound from the target.
- Implications : The difluoromethyl group may enhance metabolic stability, while ethylsulfonyl could influence solubility .
Comparative Data Table
Research Findings and Implications
- Electron-Donating vs. Withdrawing Groups : The 3-methoxy group on the target compound likely increases solubility compared to the 2-chloro analog, which may favor tissue penetration .
Q & A
Q. What statistical approaches validate reproducibility in high-throughput screening (HTS) campaigns?
- Methodological Answer :
- Z’-Factor Analysis : Calculate Z’ > 0.5 to confirm assay robustness across plates .
- Bland-Altman Plots : Visualize inter-run variability and identify systematic biases .
- False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg correction to minimize false positives in large datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
